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Compound of Interest

2-(2-Benzothiazolyl)-5-
Compound Name:

methylphenol
CAS No.: 56048-54-5
Cat. No.: B1267060

Get Quote

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 2-(2-
Benzothiazolyl)-5-methylphenol (also known as 5-methyl-HBT), a critical fluorophore
exhibiting Excited-State Intramolecular Proton Transfer (ESIPT). This document details the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopic signatures of the compound. It is designed for researchers utilizing this scaffold
in fluorescent probe design, polymer stabilization, and optoelectronic applications.

Compound Identity & Structural Context[1][2][3][4]
[51[6][71[8][9][10]

The compound 2-(2-Benzothiazolyl)-5-methylphenol is a benzothiazole derivative
characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group
and the benzothiazole nitrogen. This structural feature is the prerequisite for its photophysical
dual-emission properties via the ESIPT mechanism.
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Property Detail

IUPAC Name 2-(2-Benzothiazolyl)-5-methylphenol

5-Methyl-HBT; 2-(2'-Hydroxy-5'-

Common Synonyms i
methylphenyl)benzothiazole

CAS Number 56048-53-4

Molecular Formula C14H11NOS

Molecular Weight 241.31 g/mol

Key Feature ESIPT-active (Large Stokes Shift)

Synthesis & Reaction Pathway[2][3][5][7][11][12][13]
[14]

The synthesis typically involves the condensation of 2-aminothiophenol with 5-
methylsalicylaldehyde (5-methyl-2-hydroxybenzaldehyde). This reaction is often catalyzed by
oxidative cyclization agents or performed in high-boiling solvents to favor the formation of the
benzothiazole ring.

Synthesis Workflow Visualization

Condensation
2-Aminothiophenol (-H20) Oxidative Cyclization
\ Schiff Base (e.g., 12/DMSO or 02) > 2-(2-Benzothiazolyl)-
/ Intermediate 5-methylphenol

5-Methylsalicylaldehyde

Click to download full resolution via product page

Caption: Condensation and cyclization pathway for the synthesis of 5-methyl-HBT.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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The NMR spectrum of 5-methyl-HBT is diagnostic due to the desymmetrization of the phenol

ring and the extreme downfield shift of the hydroxyl proton, confirming the intramolecular
hydrogen bond.

H NMR Data (400 MHz, CDCI
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)

e Aromatic Carbons:

169.0 (C=N), 158.5 (C-OH), 154.0, 136.5, 132.0, 129.5, 127.8, 126.5, 125.0, 122.5, 121.5,
118.0.

« Aliphatic Carbon:
21.5 (-CH
).
Infrared (IR) Spectroscopy[15]

The IR spectrum confirms the presence of the benzothiazole core and the chelated hydroxyl
group.

Wavenumber (cm
Functional Group Intensity Assignment

)

Intramolecularly
hydrogen-bonded

O-H Stretch 3050 — 3400 Weak/Broad hydroxyl group. Often
obscured by C-H
stretches.

Characteristic of the
C=N Stretch 1615 - 1630 Medium benzothiazole thiazole

ring.

Skeletal vibrations of
C=C Aromatic 1585, 1480 Strong the benzene and

benzothiazole rings.

Phenolic C-O
C-O Stretch 1240 - 1260 Strong ) o
stretching vibration.
C-S-C stretching of
C-S Stretch 740 — 760 Medium

the thiazole ring.
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UV-Vis Absorption & Fluorescence (ESIPT Mechanism)

The defining feature of 5-methyl-HBT is its Excited-State Intramolecular Proton Transfer

(ESIPT). Upon photoexcitation, the molecule undergoes an ultrafast proton transfer from the

hydroxyl oxygen to the benzothiazole nitrogen, resulting in a keto-tautomer emission with a

large Stokes shift.

Phnmlnhyqir‘al Data (in FthannI/Nnn-pnlar qnl\/pntq)

Parameter Value Note
] Corresponds to the Enol form (
Absorption 335 — 345 nm
).

Emission Weak emission from the Enol

~390 nm form (observed in polar protic
(Enol) solvents).
Emission Dominant Signal: Strong

520 — 530 nm emission from the proton-
(Keto) transferred Keto form.

~185 nm (~10,500 cm
Stokes Shift

)

Massive shift characteristic of
ESIPT, minimizing self-

absorption.

ESIPT Mechanism Visualization
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Caption: Four-level photocycle illustrating the ESIPT process responsible for the large Stokes
shift.

Experimental Protocols
Protocol A: UV-Vis & Fluorescence Measurement

e Preparation: Prepare a

M stock solution of 2-(2-Benzothiazolyl)-5-methylphenol in spectroscopic grade Ethanol or
Toluene.

e Blanking: Use the pure solvent to baseline the UV-Vis spectrophotometer.

e Absorption Scan: Scan from 250 nm to 500 nm. Identify
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(approx. 340 nm).
o Excitation: Set the fluorescence excitation wavelength to the absorption maximum (
nm).

e Emission Scan: Record emission from 360 nm to 650 nm.

o Observation: In non-polar solvents (e.g., Toluene), expect a single strong peak at ~525 nm
(Keto). In polar H-bonding solvents (e.g., Ethanol), a minor peak at ~390 nm (Enol) may
appear due to intermolecular H-bonding disrupting ESIPT.

Protocol B: NMR Sample Preparation

e Solvent Choice: Use CDCI

(Chloroform-d) for standard characterization. Use DMSO-d

if solubility is an issue, though DMSO may broaden the -OH peak due to hydrogen bonding
with the solvent.

e Concentration: Dissolve ~10 mg of the solid compound in 0.6 mL of solvent.
o Acquisition: Ensure a sufficient relaxation delay (
sec) to accurately integrate the aromatic protons.
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[https://www.benchchem.com/product/b1267060/docs#technical-guide-spectroscopic-
characterization-of-2-2-benzothiazolyl-5-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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